Carbonoperoxoic acid

Description

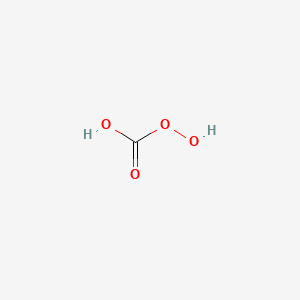

Structure

3D Structure

Properties

IUPAC Name |

carbonoperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCOUVMKNAHQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864313 | |

| Record name | Carbonoperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-69-9, 67283-79-8 | |

| Record name | Carbonoperoxoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonoperoxoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxycarbonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Carbonoperoxoic Acid

Advanced Oxidation Processes Involving Carbonoperoxoic Acid

Advanced oxidation processes (AOPs) are characterized by the generation of highly reactive oxygen species for the degradation of pollutants. This compound and its conjugate base, peroxymonocarbonate (HCO₄⁻), play a significant role in certain AOPs, primarily through electron transfer pathways and the generation of radical intermediates.

The reactivity of this compound in AOPs is fundamentally governed by its redox potential. The peroxymonocarbonate ion is a potent oxidant with a standard redox potential (E°′) of approximately 1.77 V. acs.org This high potential enables it to participate in electron transfer reactions with a variety of substrates.

The formation of peroxymonocarbonate from the reaction of hydrogen peroxide and bicarbonate provides a pathway for the activation of peroxide for two-electron chemistry. acs.org In carbonate-rich systems, high concentrations of hydrogen peroxide lead to the formation of peroxymonocarbonate, which then acts as the primary oxidant. nih.gov The oxidation of various compounds by peroxymonocarbonate is consistent with its electrophilic character. For instance, the reaction rate with substituted phenols is significantly influenced by the nature of the substituent on the aromatic ring; electron-donating groups accelerate the reaction, indicating an electrophilic attack by the peroxymonocarbonate on the phenolate species. nih.gov

One-electron oxidation pathways are also crucial, particularly in the presence of transition metals or enzymes. Peroxymonocarbonate can be reduced by one electron by transition metal centers, leading to the formation of the carbonate radical anion (CO₃•⁻). researchgate.net This process highlights the dual role of peroxymonocarbonate in mediating both two-electron and one-electron transfer processes, thereby activating hydrogen peroxide for both non-radical and radical chemistries. researchgate.net

Table 1: Redox Potentials of Relevant Species

| Redox Couple | Standard Redox Potential (E°′) in V |

| HCO₄⁻ / CO₃•⁻ + H₂O | ~1.77 |

| CO₃•⁻ / CO₃²⁻ | 1.5 - 1.78 |

| •OH / H₂O | 2.31 |

| RO₂• / RO₂H | 1.00 |

| RO• / ROH | 1.60 |

This table is interactive. You can sort the data by clicking on the column headers.

The generation of radical intermediates is a hallmark of AOPs, and this compound chemistry is no exception. The one-electron reduction of peroxymonocarbonate leads to the formation of the carbonate radical anion (CO₃•⁻), a highly reactive species. researchgate.net The carbonate radical is a strong one-electron oxidant that can propagate radical chain reactions. pnas.org

Theoretical studies have identified six radicals derived from this compound itself. Four of these result from the removal of the peroxylic hydrogen, and two are derived from the removal of the carboxylic hydrogen. The relative energies of these radicals have been calculated, providing insight into their potential formation and reactivity in radical processes.

In biological systems, the reaction of hydrogen peroxide with bicarbonate to form peroxymonocarbonate is of significant interest. This reaction can be accelerated by enzymes like carbonic anhydrase. nih.gov The resulting peroxymonocarbonate is a more potent oxidant than hydrogen peroxide itself and can participate in radical reactions, especially in the presence of transition metals. acs.org The decomposition of hydrogen peroxide catalyzed by metal ions in the presence of bicarbonate can proceed through free radical chain mechanisms, where peroxymonocarbonate can act as the principal oxidizer of the metal ion, initiating the radical chain. researchgate.net

The propagation of these radical chains can lead to the oxidation of a wide range of organic and inorganic compounds. The carbonate radical, for example, reacts with various biomolecules and can contribute to oxidative stress. mdpi.com The chain reactions are eventually terminated by radical-radical combination or reaction with a radical scavenger. rsc.org

Organic Transformations Mediated by this compound

This compound and its derivatives are effective reagents in various organic transformations, most notably in the transfer of an oxygen atom to a substrate. These reactions are of significant synthetic utility, particularly in the formation of epoxides.

The peroxyacid functional group in this compound is electrophilic, allowing it to deliver an oxygen atom to nucleophilic substrates such as alkenes and sulfides. The bicarbonate-activated peroxide (BAP) system, which generates peroxymonocarbonate in situ, is a simple and effective method for carrying out such oxidations at a mild, neutral pH. mdma.ch

The oxidation of sulfides to sulfoxides is a classic example of an electrophilic oxygen transfer reaction mediated by peroxymonocarbonate. The reaction proceeds readily in aqueous or mixed alcohol-water solvents. mdma.ch Similarly, this compound and its esters can act as oxygen transfer agents in various synthetic protocols. For instance, O-ethyl peroxycarbonic acid is presumed to be the active oxidant in certain epoxidation reactions. sinica.edu.tw

The epoxidation of alkenes by peroxycarboxylic acids is a widely studied and synthetically important reaction. The mechanism is generally believed to be a concerted process, often referred to as the "butterfly mechanism". In this transition state, the alkene and the peroxyacid are arranged in a way that allows for the simultaneous formation of the epoxide ring and the transfer of a proton. This concerted pathway accounts for the observed stereospecific syn-addition of the oxygen atom to the double bond. sinica.edu.tw

While detailed mechanistic studies specifically on this compound are less common than for other peroxyacids like m-chloroperoxybenzoic acid (mCPBA), it is expected to follow a similar concerted mechanism in its epoxidation reactions. The in situ formation of peroxycarbonic acid from hydrogen peroxide and a source of carbon dioxide (such as supercritical CO₂) has been utilized for the epoxidation of olefins. future4200.com This approach offers a more environmentally benign alternative to traditional epoxidation methods that use pre-formed peroxyacids. The reaction is believed to proceed through the electrophilic attack of the peroxycarbonic acid on the alkene double bond.

Decomposition Kinetics and Stability Studies

This compound is an unstable compound, and its decomposition kinetics and stability are crucial factors in its application. The decomposition pathways and rates are influenced by factors such as pH, temperature, and the presence of catalysts.

The decomposition of this compound can proceed through various pathways, including the reverse reaction of its formation from carbon dioxide and hydrogen peroxide. The kinetic parameters for the decomposition of peroxycarbonic acid are thought to be comparable to those for the analogous reactions of carbonic acid. mdma.ch

One study investigated the kinetics of the acid-catalyzed decomposition of O-p-nitrophenyl monoperoxycarbonic acid. The reaction was found to be pseudo-first-order, and the Arrhenius parameters were consistent with an AAC1-type mechanism. The decomposition ultimately yields p-nitrophenol and carbon trioxide (CO₃), which is the anhydride (B1165640) of monoperoxycarbonic acid.

Table 2: Kinetic Data for the Decomposition of O-p-nitrophenyl monoperoxycarbonic acid at 20 °C

| Reaction | Rate Constant | Value |

| Formation from p-nitrophenyl chloroformate and H₂O₂ | k₅ (second-order) | (2.6 ± 0.5) × 10⁻² dm³ mol⁻¹ s⁻¹ |

| Acid-catalyzed decomposition | k₁₀ (pseudo-first-order) | (2.9 ± 0.4) × 10⁻³ s⁻¹ |

This table is interactive. You can sort the data by clicking on the column headers.

Catalytic Decomposition Pathways and Inhibitor Effects

The decomposition of peroxides can often be catalyzed by transition metals. While specific studies on the catalytic decomposition of this compound are not widely available, the behavior of similar peroxide compounds suggests that metal ions could significantly accelerate its breakdown into water and carbon dioxide.

Conversely, the stability of peroxide solutions is often enhanced by the addition of inhibitors or stabilizers. For hydrogen peroxide and its adducts, common stabilizers include:

Acids: Phosphoric acid or other mineral acids are used to maintain an acidic pH, which can slow down decomposition. europa.eu

Complexing Agents: Pyrophosphate salts are employed to chelate metal ions that could otherwise catalyze decomposition. europa.eu

Colloid-forming Inhibitors: Stannates are also used as stabilizers. europa.eu

It is plausible that these types of compounds could also inhibit the decomposition of this compound by sequestering catalytic metal impurities and controlling the pH.

Acid-Base Equilibria and Proton Transfer Dynamics

This compound is a diprotic acid, with two acidic protons that can be donated. The key equilibrium in aqueous solution involves the formation of the peroxymonocarbonate anion (HCO₄⁻). This anion is formed in a labile pre-equilibrium reaction between bicarbonate (HCO₃⁻) and hydrogen peroxide (H₂O₂). mdma.ch

Equation 1: Formation of Peroxymonocarbonate

HCO₃⁻ + H₂O₂ ⇌ HCO₄⁻ + H₂O

The acidity of this compound itself (H₂CO₄) can be characterized by its acid dissociation constant (pKa). Direct measurement is difficult, but the pKa for the first dissociation has been estimated to be comparable to that of carbonic acid. mdma.ch

Table 2: Estimated pKa of this compound

| Dissociation Step | Equation | Estimated pKa |

|---|---|---|

| First Dissociation | H₂CO₄ ⇌ HCO₄⁻ + H⁺ | ~3.8 mdma.ch |

This value is an estimation based on analogy to carbonic acid.

The dynamics of proton transfer are critical to its role as an oxidant in solution. The equilibrium between bicarbonate, hydrogen peroxide, and peroxymonocarbonate is pH-dependent. The broadening of the ¹³C NMR peak for HCO₄⁻ at higher temperatures and its dependence on pH suggest a proton-dependent chemical exchange is occurring. mdma.ch This indicates rapid proton transfer dynamics are at play, influencing the concentration and reactivity of the active oxidizing species, peroxymonocarbonate.

Theoretical and Computational Investigations of Carbonoperoxoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. For carbonoperoxoic acid, these methods have been crucial in describing its electron distribution, geometry, and bonding.

A variety of sophisticated computational methods have been applied to study this compound and related systems, providing insights into its structure, stability, and reactivity. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density, are the most prominent approaches.

Ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are known for their high accuracy. For instance, calculations at the MP2/aug-cc-pVDZ and CCSD(T)/aug-cc-pVDZ levels have been used to compute the OH stretching potential of this compound. nih.gov Similarly, MP2 calculations have been employed to analyze the intermolecular interactions within dimers of this compound. acs.org The restricted Hartree-Fock (RHF) method, another ab initio approach, has also been used to investigate the interaction of this compound with water molecules. acs.org

DFT methods, such as B3LYP and M05-2X, offer a balance between computational cost and accuracy, making them suitable for a wide range of applications. The M05-2x functional, for example, has been used alongside MP2 to locate minima on the potential energy surface of this compound dimers. acs.org DFT and other ab initio methods have been instrumental in modeling the decomposition pathways of related peroxyformates, achieving excellent agreement with experimental kinetic data. nih.govresearchgate.net The selection of the functional and basis set is critical; for example, the B3LYP/6-31+G(d) level of theory has been successfully used to calculate the pKa of other weak acids in aqueous solution by considering solute-solvent interactions. turkjps.org These computational studies often involve geometry optimization to find the most stable molecular structures and frequency calculations to confirm that these structures are true energy minima. acs.org

| Method | Type | Application | Reference |

|---|---|---|---|

| MP2 | Ab Initio | Analysis of dimer interactions, conformational analysis, OH stretching potential | nih.govacs.org |

| CCSD(T) | Ab Initio | Calculation of OH stretching potential | nih.gov |

| RHF | Ab Initio | Study of interactions with water molecules | acs.org |

| M05-2X | DFT | Investigation of dimer potential energy surface | acs.org |

| B3LYP | DFT | Modeling of epoxidation reactions, pKa calculations | turkjps.orgresearchgate.net |

| DLPNO/CCSD(T) | Ab Initio | Modeling of peroxyformate decomposition mechanisms | nih.govresearchgate.net |

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. Analyses based on MOs, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), reveal detailed information about charge distribution, orbital interactions, and the nature of chemical bonds.

For this compound, a key structural feature is the presence of an intramolecular hydrogen bond. nih.gov This interaction significantly influences the molecule's conformation and reactivity. NBO analysis can elucidate intramolecular charge transfer, rehybridization, and the delocalization of electron density, providing insight into the stability conferred by such interactions. rsc.org

The interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory, which explains the reactivity of molecules. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

AIM theory is another powerful tool used to analyze the topology of the electron density and characterize chemical bonding. It can be applied to define the nature of intermolecular interactions, such as the OH···O and CH···O hydrogen bonds that occur in complexes of this compound with other molecules or in its self-associated dimers. acs.orgnih.gov For instance, in carbonic acid dimers, a related system, C=O⋯H–O hydrogen bonds are identified as the major stabilizing factor. researchgate.net

Conformational Analysis and Energetic Landscapes

This compound is a flexible molecule that can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify these stable conformers and map the potential energy surface (PES) that governs their interconversion.

Computational studies have shown that this compound has three stable conformers. nih.gov The relative energies of these conformers, calculated at the MP2/aug-cc-pVDZ level, indicate a clear global minimum. Despite the existence of higher-energy conformers, spectroscopic evidence suggests that at room temperature, only the lowest energy conformer is significantly populated. nih.gov The unperturbed this compound molecule features an intramolecular hydrogen bond, which must be broken to allow for the formation of intermolecular hydrogen bonds in complexes. nih.gov

The energetic landscape is not limited to the isolated molecule. The potential energy surface of this compound dimers has been explored, revealing numerous energy minima. For example, using M05-2x and MP2 computational levels, 18 and 16 distinct minima, respectively, were located on the PES of the dimer complexes, highlighting the complexity of its intermolecular interactions. acs.org

| Conformer | Relative Energy (kJ/mol) | Computational Level | Reference |

|---|---|---|---|

| 1 (Global Minimum) | 0 | MP2/aug-cc-pVDZ | nih.gov |

| 2 | 13.54 | MP2/aug-cc-pVDZ | nih.gov |

| 3 | 13.76 | MP2/aug-cc-pVDZ | nih.gov |

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound requires detailed knowledge of the reaction pathways it can undergo. Reaction pathway modeling involves mapping the energetic profile of a chemical reaction, from reactants to products, including the identification of high-energy transition states and any reaction intermediates.

Computational methods are essential for characterizing transition state structures, which are saddle points on the potential energy surface and cannot be isolated experimentally. arxiv.org The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the rate of the reaction.

Theoretical studies on the decomposition of related peroxyformates have proposed detailed, multi-step mechanisms. nih.govresearchgate.net These models compute the activation barriers for each step, analyze the geometric parameters of the transition states, and identify key intermediates, providing a complete picture of the reaction dynamics. nih.govresearchgate.net For instance, the epoxidation of ethylene (B1197577) by peroxyformic acid has been modeled, revealing symmetrical transition structures and allowing for the calculation of activation barriers using high-level methods like QCISD(T). researchgate.net The accuracy of these calculated barriers can be benchmarked against experimental kinetic data to validate the proposed mechanism. nih.govresearchgate.net

Solvent Effects on Reactivity: Computational Approaches

Chemical reactions are often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational chemistry offers several approaches to model these solvent effects.

The two main strategies are implicit and explicit solvent models. nih.gov

Implicit solvent models , such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govchemrxiv.org This approach is computationally efficient and can capture the average effects of the solvent, particularly its polarity, on the solute. The SMD model has been used to investigate the decomposition of tert-butyl peroxyformate, revealing a strong relationship between activation energies and solvent polarity. nih.govresearchgate.net

Explicit solvent models involve including a specific number of individual solvent molecules in the quantum mechanical calculation. nih.gov This "microsolvation" approach allows for the modeling of direct, specific interactions like hydrogen bonding between the solute and solvent molecules. chemrxiv.org While more computationally demanding, this method provides a more realistic description of the immediate solvent environment. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the reactive core is treated with high-level quantum mechanics and the surrounding solvent is described with a less expensive force field. nih.gov

Studies on peracid-aldehyde adducts have computationally explored their interactions with methanol, demonstrating that protic solvents can significantly influence reaction outcomes by stabilizing transition states through hydrogen bonding. researchgate.net

Computational Modeling of Molecular Interactions

This compound can interact with itself and with other molecules through various non-covalent forces, primarily hydrogen bonding. Computational modeling is a powerful tool for quantifying the strength and nature of these interactions.

The self-dimerization of this compound has been studied using MP2 and M05-2x calculations. acs.org These studies identified multiple stable dimer structures on the potential energy surface, held together by intermolecular hydrogen bonds. The interaction energies, corrected for basis set superposition error (BSSE), were calculated to be in the range of 9 to 34 kJ mol⁻¹ at the MP2/aug-cc-pVDZ level, with the most stable dimer featuring two strong OH···O hydrogen bonds. acs.org

Interactions with other reactive species are also of significant interest. Ab initio quantum calculations have been used to analyze the binding of complexes between this compound and the hydroperoxyl radical (OOH). nih.gov These calculations located six minima on the potential energy surface, all with cyclic geometries stabilized by OH···O and CH···O hydrogen bonds. nih.gov Furthermore, the interaction of this compound with water has been a subject of computational investigation, which is crucial for understanding its behavior in aqueous environments. acs.org These models provide detailed insights into the hydrogen-bonding networks that form between the peroxy acid and surrounding water molecules. researchgate.net

| Complex | BSSE-Corrected Interaction Energy (kJ/mol) | Computational Level | Reference |

|---|---|---|---|

| Dimer Minima Range | 9 - 34 | MP2/aug-cc-pVDZ | acs.org |

| Most Stable Dimer (S1) | 34 | MP2/aug-cc-pVDZ | acs.org |

Advanced Analytical and Spectroscopic Characterization of Carbonoperoxoic Acid

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry serves as a powerful tool for the direct detection of carbonoperoxoic acid's conjugate base, peroxymonocarbonate, providing insights into its formation and gas-phase reactivity.

Electrospray ionization mass spectrometry (ESI-MS) is a particularly suitable technique for analyzing the peroxymonocarbonate ion from aqueous solutions due to its soft ionization nature, which allows the transfer of ions from solution to the gas phase with minimal fragmentation. researchgate.netmdpi.com The peroxymonocarbonate ion (HCO₄⁻) can be generated for ESI-MS analysis by two primary methods: the electrospray of a solution of sodium percarbonate (Na₂CO₃·1.5H₂O₂) or by the direct electrospray of pure water, where it is formed in the gas phase. researchgate.netmdpi.com

In negative ion mode ESI-MS, the peroxymonocarbonate ion is readily detected at a mass-to-charge ratio (m/z) of 77. mdpi.com This allows for its direct observation in reaction mixtures, for example, in studies of bicarbonate-activated hydrogen peroxide systems. The use of isotopically labeled precursors, such as ¹³C-labeled bicarbonate, results in a corresponding shift in the m/z value to 78 for H¹³CO₄⁻, confirming the ion's composition. mdpi.com

Table 5.1: ESI-MS Data for Peroxymonocarbonate Ion

| Ion Species | Isotopic Composition | Observed m/z |

| Peroxymonocarbonate | H¹²CO₄⁻ | 77 |

| ¹³C-Peroxymonocarbonate | H¹³CO₄⁻ | 78 |

This table summarizes the key mass-to-charge ratios for the peroxymonocarbonate ion observed in ESI-MS.

Tandem mass spectrometry (MS/MS), specifically collision-induced dissociation (CID), provides crucial structural information about the peroxymonocarbonate ion. When the mass-selected ion at m/z 77 is subjected to CID, it undergoes a characteristic fragmentation pattern. mdpi.com

The primary fragmentation pathway involves the loss of a hydroxyl radical (•OH), which has a mass of 17 Da. mdpi.com This results in the formation of a carbonate radical anion (CO₃⁻•) at m/z 60. mdpi.com This fragmentation is consistent with the HOO-CO₂⁻ structure of the peroxymonocarbonate ion, where the O-O bond is weaker than other covalent bonds in the ion. The observation of this specific neutral loss provides strong evidence for the presence of the peroxy linkage and helps to confirm the identity of the ion. mdpi.com

Table 5.2: Key Fragmentation Data for Peroxymonocarbonate Ion (m/z 77) from CID

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss (Da) |

| 77 | Loss of Hydroxyl Radical | 60 | 17 |

This table details the characteristic fragmentation of the peroxymonocarbonate ion upon collision-induced dissociation.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound or its reaction products from complex mixtures, enabling purity assessment and the monitoring of reaction kinetics.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile species in solution. For peroxides, reversed-phase HPLC is often employed. For instance, a direct separation of peroxyacetic acid from acetic acid and hydrogen peroxide has been achieved using a C8 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at 195 nm. separationmethods.com This type of methodology could be adapted for monitoring the formation or consumption of this compound in aqueous reaction mixtures, provided a suitable detection method is available.

Given the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, derivatization techniques are often employed. Peroxycarboxylic acids can be selectively derivatized with organic sulfides, which are oxidized to sulfoxides. dss.go.thnih.gov The resulting sulfoxides often have strong UV-Vis absorbance at wavelengths where matrix interference is minimized, allowing for sensitive and selective quantification. dss.go.th Reaction monitoring by HPLC allows for the tracking of reactants, intermediates, and products over time, providing valuable kinetic data.

Table 5.3: Exemplar HPLC Conditions for Peroxy Acid Analysis

| Parameter | Condition |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV-Vis (direct or post-derivatization) |

| Application | Purity assessment, reaction monitoring |

This table provides a general overview of typical HPLC conditions that can be adapted for the analysis of peroxy acids like this compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is often problematic, leading to poor peak shape and retention. nih.gov Therefore, derivatization to form more volatile and thermally stable esters is a common practice.

For this compound, a potential GC-based analytical approach would involve its conversion to a volatile derivative. Silylation is a widely used derivatization method for compounds containing active hydrogens, such as carboxylic acids. nih.govomicsonline.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester. nih.gov

The resulting TMS derivative of this compound would be significantly more volatile and amenable to GC separation. The analysis would typically be performed using a GC system coupled with a mass spectrometer (GC-MS), allowing for both separation based on retention time and identification based on the mass spectrum of the derivative. nih.govomicsonline.org

Table 5.4: Common Silylation Reagents for GC Analysis of Carboxylic Acids

| Reagent | Abbreviation | Derivative Formed |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ester |

This table lists common derivatizing agents used to prepare carboxylic acids for GC analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within this compound and its conjugate base.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. ¹³C NMR spectroscopy has been successfully used to observe the peroxymonocarbonate ion in aqueous solutions. acs.org In solutions of ¹³C-labeled bicarbonate and hydrogen peroxide, a distinct peak for peroxymonocarbonate is observed at a chemical shift of approximately 159 ppm. acs.org This is shifted from the signals for bicarbonate (around 160-161 ppm) and dissolved carbon dioxide (around 124.5 ppm). acs.org The ability to resolve these different species allows for the study of the kinetics and equilibrium of peroxymonocarbonate formation. acs.org

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The peroxymonocarbonate ion has been characterized by Raman spectroscopy in its salts. nih.gov The vibrational modes of the carbonate group (symmetric stretch, asymmetric stretch, and in-plane bending) are well-characterized in Raman spectra. For instance, the symmetric stretching mode (ν₁) of the carbonate ion in sodium carbonate (Na₂CO₃) appears as a strong band around 1080-1090 cm⁻¹. researching.cn The vibrational spectrum of the peroxymonocarbonate ion is expected to show characteristic bands related to the carbonate moiety, as well as vibrations involving the peroxy group. Theoretical calculations at the B3LYP/aug-cc-pV(T+d)Z level have been used to compute the harmonic vibrational frequencies of the peroxymonocarbonate ion to support experimental findings. mdpi.com

Table 5.5: Spectroscopic Data for the Peroxymonocarbonate Ion

| Technique | Nucleus/Mode | Observed Signal/Region |

| ¹³C NMR | Carbonyl Carbon | ~159 ppm |

| Raman Spectroscopy | Symmetric Stretch (carbonate moiety) | Expected near 1080-1090 cm⁻¹ |

This table summarizes key spectroscopic data used for the characterization of the peroxymonocarbonate ion.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity and selectivity for the detection and characterization of electroactive species like this compound. Techniques such as cyclic voltammetry and amperometry can be employed to study its redox behavior.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. For peroxy acids like peracetic acid, CV studies have shown an irreversible reduction peak. researchgate.net At a gold electrode, two distinct reduction peaks can be observed for a mixture of peracetic acid and hydrogen peroxide, allowing for their simultaneous analysis. researchgate.net For this compound, a similar irreversible reduction at a suitable working electrode (e.g., gold, platinum, or carbon) is anticipated. researchgate.netgoogle.com The peak potential and current would be dependent on the pH of the supporting electrolyte and the scan rate. asiapharmaceutics.info

Amperometric Detection: Amperometry involves the measurement of current at a constant applied potential. This technique is well-suited for the quantitative determination of peroxides. For instance, amperometric detection of hydrogen peroxide can be achieved at a potential of -0.2 V vs. Ag/AgCl. rsc.org A triple-pulse amperometric approach at platinum or gold rotating-disc electrodes has been developed for the simultaneous detection of peracetic acid and hydrogen peroxide. unityfvg.it A similar strategy could be adapted for this compound, offering a sensitive and rapid quantification method.

Potentiometric Detection: Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under zero current conditions. While less common for direct peroxy acid detection, potentiometric sensors have been developed for hydrogen peroxide, often employing biocatalytic elements like horseradish peroxidase immobilized on the electrode surface. researchgate.netresearchgate.net A potentiometric sensor for this compound could potentially be developed based on its specific interactions with a selective membrane or catalyst.

Interactive Data Table: Electrochemical Parameters for Peroxy Acid Detection (Analogous to this compound)

| Technique | Analyte | Electrode Material | Potential Range/Value | Key Findings |

| Cyclic Voltammetry | Peracetic Acid | Gold | - | Two separate reduction peaks for PAA and H₂O₂. researchgate.net |

| Cyclic Voltammetry | Peracetic Acid | Carbositall | +1.0 to -1.0 V | Reduction peak potential is pH-dependent. asiapharmaceutics.info |

| Amperometry | Hydrogen Peroxide | Copper | -0.2 V vs. Ag/AgCl | Sensitive detection of H₂O₂. rsc.org |

| Pulse Amperometry | Peracetic Acid | Platinum/Gold | - | Simultaneous detection of PAA and H₂O₂. unityfvg.it |

Colorimetric and Spectrophotometric Quantification Assays

Colorimetric and spectrophotometric assays are widely used for the quantification of peroxy acids due to their simplicity, cost-effectiveness, and good sensitivity. These methods typically involve a reaction that produces a colored product, the absorbance of which is measured at a specific wavelength.

Several reagents are commonly used for the spectrophotometric determination of peroxy acids. One common method involves the oxidation of iodide (I⁻) to triiodide (I₃⁻), which has a characteristic absorbance maximum at 350 nm. rsc.orgrsc.org Another popular reagent is N,N-diethyl-p-phenylenediamine (DPD), which is oxidized by peroxy acids in the presence of iodide to form a colored radical cation with an absorbance maximum around 515 nm. nih.gov The reagent 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is also oxidized by peroxy acids to a stable green radical cation, which can be quantified spectrophotometrically at 405 nm. evonik.comnih.gov These methods can be adapted for the quantification of this compound, potentially with optimization of reaction conditions such as pH and reaction time.

Interactive Data Table: Spectrophotometric Assays for Peroxy Acid Quantification

| Reagent/Method | Principle | Wavelength (λmax) | Limit of Detection (LOD) / Quantification (LOQ) |

| Potassium Iodide (KI) | Oxidation of I⁻ to I₃⁻ | 350 nm | LOD: 0.18 µM for PAA rsc.org |

| DPD/I⁻ | Oxidation of DPD in the presence of I⁻ | 515 nm | LOQ: 4.6 µg·L⁻¹ for PAA nih.gov |

| ABTS | Oxidation of ABTS to a radical cation | 405 nm | LOQ: 42.5 µg·L⁻¹ for PAA nih.gov |

Applications of Carbonoperoxoic Acid in Chemical Synthesis and Environmental Science

Role in Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com Percarbonate-based AOPs (P-AOPs) have garnered significant attention as they are considered environmentally friendly, safe to handle, and cost-effective. researchgate.net These processes generate multiple reactive oxygen species (ROS), including hydroxyl radicals (·OH), superoxide (B77818) radicals (O₂·⁻), carbonate radicals (CO₃·⁻), and peroxymonocarbonate (HCO₄⁻), which collectively or individually contribute to the degradation of target pollutants. nih.govresearchgate.net

Homogeneous and Heterogeneous Catalytic Systems

The activation of percarbonate to generate these potent ROS can be achieved through both homogeneous and heterogeneous catalysis. nih.gov

Homogeneous Catalysis : In a homogeneous system, the catalyst exists in the same phase as the reactants, typically in a liquid solution. pressbooks.pub P-AOPs in homogeneous systems are often initiated by transition metal ions, such as ferrous iron (Fe²⁺), which react with the hydrogen peroxide released from percarbonate in a Fenton-like reaction to produce hydroxyl radicals. nih.gov These systems benefit from the high degree of interaction between the catalyst and reactants, although catalyst recovery can be challenging. pressbooks.pubmdpi.com

Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reaction mixture, usually as a solid in a liquid solution. pressbooks.pub This approach is advantageous due to the ease of catalyst separation and reusability. researchgate.net In P-AOPs, heterogeneous catalysts can include nanoscale zero-valent metals (like iron or copper) and various metal oxides. nih.govmdpi.com The reactions occur on the surface of the catalyst, where reactants are adsorbed, and the catalyst facilitates the decomposition of percarbonate into reactive radicals. savemyexams.com

The table below summarizes and compares these two catalytic systems for environmental remediation using percarbonate-based AOPs.

| Feature | Homogeneous Catalytic Systems | Heterogeneous Catalytic Systems |

| Catalyst Phase | Same phase as reactants (liquid) pressbooks.pub | Different phase from reactants (solid) pressbooks.pub |

| Common Catalysts | Transition metal ions (e.g., Fe²⁺, Fe³⁺) nih.gov | Nanoscale zero-valent metals, Metal oxides nih.govmdpi.com |

| Mechanism | Fenton-like reactions in solution nih.gov | Surface-adsorption and reaction savemyexams.com |

| Advantages | High interaction between catalyst and reactants pressbooks.pub | Easy catalyst separation and reusability, High thermal stability researchgate.net |

| Disadvantages | Difficult and expensive catalyst recovery mdpi.com | Potentially weaker selectivity, reaction limited by available surface sites pressbooks.pubmdpi.com |

| Example Application | Degradation of organic dyes in wastewater using Fe²⁺ ions to activate sodium percarbonate. | Removal of phenols from water using solid iron-based catalysts. |

Green Reagent in Selective Organic Synthesis

Sodium percarbonate, as a solid and stable source of carbonoperoxoic acid and hydrogen peroxide, is considered a "green" reagent in organic synthesis. smolecule.com It is safer to handle and transport than concentrated liquid hydrogen peroxide and its use can lead to more environmentally responsible chemical processes. nih.govorgsyn.org

Stereoselective and Regioselective Oxidation Reactions

In organic synthesis, selectivity is crucial for producing a desired isomer. A regioselective reaction favors bond formation at a particular position on a molecule, while a stereoselective reaction favors the formation of a specific stereoisomer. quora.commasterorganicchemistry.com this compound, generated in situ, participates in several key oxidation reactions where such selectivity is important.

Regioselectivity : This refers to the preference for one direction of chemical bond making or breaking over all other possible directions. masterorganicchemistry.com For example, in the Baeyer-Villiger oxidation of an unsymmetrical ketone, the oxidant can insert an oxygen atom on either side of the carbonyl group, leading to two different ester products (regioisomers). The choice of oxidant and catalyst can influence which product is favored.

Stereoselectivity : This is the preferential formation of one stereoisomer over another. quora.com A key example is the epoxidation of an alkene, where a new chiral center can be formed. A stereoselective reaction will produce one enantiomer or diastereomer in greater amounts than the other(s).

The use of percarbonate in conjunction with specific catalysts can achieve high selectivity in these transformations. For instance, its use in generating trifluoroperacetic acid (a powerful oxidant) from trifluoroacetic anhydride (B1165640) showcases its versatility in synthetic applications. smolecule.com

The following table provides examples of selective oxidation reactions where percarbonate-derived species can be applied.

| Reaction Type | Substrate | Potential Product(s) | Selectivity Type | Description |

| Epoxidation | Alkene | Epoxide | Stereoselective | The reaction can create new chiral centers. A stereoselective process will favor one stereoisomer of the epoxide product over others. masterorganicchemistry.com |

| Baeyer-Villiger Oxidation | Unsymmetrical Ketone | Ester | Regioselective | The reaction forms two possible regioisomeric esters. The oxidant's migratory aptitude influences which product is predominantly formed. durgapurgovtcollege.ac.in |

| N-Oxidation | Tertiary Nitrogen Compound | N-oxide | Chemoselective | The oxidant selectively targets the nitrogen atom for oxidation, even in the presence of other oxidizable functional groups. smolecule.com |

Atmospheric Chemistry and Environmental Fate

The role of this compound in the atmosphere is not well-documented, primarily due to its instability. geeksforgeeks.org However, its potential formation and reactivity can be inferred from the established chemistry of atmospheric aerosols and related organic compounds.

Formation and Reactivity in Atmospheric Aerosols

Atmospheric aerosols are tiny liquid or solid particles suspended in the air that can host a variety of chemical reactions. copernicus.org These aerosols often contain water, creating an aqueous environment where acids can form. d-nb.info

Formation : It is plausible that this compound could form in atmospheric aerosols through the reaction of dissolved carbon dioxide (CO₂) with hydrogen peroxide (H₂O₂), a known atmospheric component. Acidic conditions within the aerosol, caused by the atmospheric transport of pollutants like sulfuric and nitric acids, could influence such reactions. d-nb.info

Reactivity : Once formed, this compound would be a reactive oxidant within the aerosol particle. It could participate in the oxidation of other organic compounds present in the aerosol, contributing to the chemical aging process that alters the composition and properties of the particles over time. copernicus.org For example, it could react with unsaturated fatty acids, which are components of some aerosols from cooking and marine emissions. copernicus.org

Photochemical Pathways and Radical Interactions

Sunlight can initiate chemical reactions in the atmosphere, a process known as photochemistry. mdpi.com Molecules can absorb light and break apart (photolysis) or transfer energy to other molecules. nih.gov

Radical Interactions : The radicals produced from the photolysis of this compound would quickly engage in a cascade of reactions with other atmospheric species. For example, the hydroxyl radical is the most important atmospheric oxidant, reacting with most volatile organic compounds (VOCs). mdpi.com The radicals generated could therefore influence the degradation pathways of pollutants and the formation of secondary organic aerosols (SOAs) and ozone. copernicus.org

The table below outlines potential atmospheric reactions involving this compound.

| Reaction Type | Reactants | Products | Atmospheric Significance |

| Formation in Aerosol | CO₂ + H₂O₂ | H₂CO₄ (this compound) | Potential formation pathway in aqueous aerosols. d-nb.info |

| Photolysis | H₂CO₄ + hv (sunlight) | ·OH + HC(O)O· | Source of highly reactive hydroxyl and other radicals. csic.es |

| Radical Reaction | H₂CO₄ + ·OH | H₂O + products | Degradation pathway for the acid and a sink for hydroxyl radicals. |

| Oxidation of Organics | H₂CO₄ + Unsaturated Organic | Oxidized Organic | Contributes to the chemical aging of atmospheric aerosols. copernicus.org |

Derivatives and Analogues of Carbonoperoxoic Acid

Structural Classification of Peroxycarbonates and Peroxycarboxylic Acids

Peroxycarbonates and peroxycarboxylic acids are characterized by the presence of a peroxy group (-O-O-) attached to a carbonyl carbon. They can be broadly classified based on the substituents attached to the peroxycarbonyl moiety.

Peroxycarbonates: These are derivatives of carbonoperoxoic acid where one or both of the acidic protons are replaced by organic groups. They can be further categorized as:

Monoperoxycarbonates: These compounds have the general structure R-O-C(O)OOH, where 'R' is an alkyl or aryl group. They are essentially esters of this compound. O-Aryl and O-alkyl monoperoxycarbonic acids are notable examples within this subclass. psu.edu

Diperoxycarbonates: In these molecules, both hydrogens of the parent acid are substituted, leading to structures like R-O-C(O)OO-R'.

Peroxycarbonate Salts: These are ionic compounds where a metal cation is associated with the peroxycarbonate anion (CO₄²⁻). rsc.org

Peroxycarboxylic Acids: This is a broader class of compounds with the general formula R-C(O)OOH. This compound can be considered the simplest member of this family where R is a hydroxyl group. The nature of the 'R' group, whether it is an electron-donating or electron-withdrawing group, significantly influences the properties of the peroxy acid. Peroxycarboxylic acids can be further classified based on the carbon chain length of the R group:

Short-chain peroxycarboxylic acids: These include compounds like peroxyformic acid and peracetic acid. google.comepo.org

Medium-chain peroxycarboxylic acids: This category includes peroxy acids derived from carboxylic acids with five to twelve carbon atoms, such as peroxyoctanoic acid. epo.org

Long-chain peroxycarboxylic acids: These are derived from carboxylic acids with more than twelve carbon atoms.

Synthesis and Reactivity of Alkyl and Acyl Peroxycarbonates

The synthesis of alkyl and acyl peroxycarbonates typically involves the reaction of a suitable precursor with a source of peroxide, most commonly hydrogen peroxide.

Synthesis:

A general method for the synthesis of O-aryl monoperoxycarbonic acids involves the reaction of a chloroformate with hydrogen peroxide. For example, O-p-nitrophenyl monoperoxycarbonic acid can be synthesized from the reaction of p-nitrophenyl chloroformate with hydrogen peroxide. psu.edu The reaction proceeds via a nucleophilic attack of hydrogen peroxide on the chloroformate. psu.edu

Another versatile method for generating O-alkylmonoperoxycarbonic acids is the reaction of dimethyl carbonate with hydrogen peroxide. rsc.org This system, often used for in-situ generation, produces monoperoxy carbonic acid methyl ester (MeO-CO-OOH), which is an effective oxidizing agent. rsc.org

The synthesis of acylperoxo complexes can also be achieved through the reaction of a metal complex with a peroxyacid. For instance, a Nickel(II) acylperoxo complex has been structurally characterized. researchgate.net

Reactivity:

Alkyl and acyl peroxycarbonates are known for their potent oxidizing properties. psu.edu They can act as efficient oxygenating agents in various chemical transformations, such as the epoxidation of alkenes. rsc.org The reactivity of these compounds is attributed to the weak O-O bond, which can cleave to generate reactive oxygen species.

The reactivity of O-aryl monoperoxycarbonic acids has been noted to be significantly higher than that of peroxybenzoic acid in certain reactions. For instance, O-p-nitrophenyl monoperoxycarbonic acid is approximately 100 times more reactive towards cyclohexene (B86901) than peroxybenzoic acid. psu.edu

The decomposition of these peroxycarbonates is a key aspect of their reactivity. For example, O-aryl monoperoxycarbonic acids can undergo acid-catalyzed decomposition to yield carbon trioxide, a highly unstable anhydride (B1165640) of monoperoxycarbonic acid. psu.edu The decomposition of the corresponding monoester of carbonic acid ultimately produces carbon dioxide and the respective alcohol or phenol, which is advantageous as it avoids the formation of strong parent acids that could alter the pH of the reaction medium. psu.edu

Comparative Studies of Reactivity and Stability Across Analogues

The reactivity and stability of this compound and its analogues vary significantly depending on their molecular structure. These differences are the subject of numerous comparative studies.

Reactivity:

The reactivity of peroxy acids as oxidizing agents is a key area of investigation. In epoxidation reactions, the reactivity of different peroxy acids can be compared. For example, a comparative analysis of the epoxidation of ethylene (B1197577) with dimethyldioxirane (B1199080) (DMDO) and peroxyformic acid (PFA) showed similar oxygen atom donor capacities in the gas phase. acs.org However, in solution, the presence of solvents and hydrogen bonding can significantly influence the reaction rates. acs.org

Studies on peroxycarboximidic acids, which are analogues of peroxycarboxylic acids, have shown that the nature of the substituent on the nitrile precursor affects the reactivity in olefin epoxidation. scielo.br For instance, the reactivity of the trichloroacetonitrile/H₂O₂ system was found to be comparable to that of m-chloroperbenzoic acid (MCPBA) under specific conditions. scielo.br

Recent studies have highlighted the exceptionally high reactivity of peroxyacids (POAs) like performic acid (PFA), peracetic acid (PAA), and perpropionic acid (PPA) in Fenton-like reactions. These POAs react with Fe(II) more than three orders of magnitude faster than hydrogen peroxide, with a high selectivity for the generation of Fe(IV) as the major reactive species. nih.gov This high reactivity is attributed to lower energy barriers for the cleavage of the O-O bond. nih.gov

Stability:

The stability of peroxy acids is a critical factor for their storage and application. Generally, the stability of peroxy acids increases with increasing molecular weight. google.com Short-chain peroxy acids like performic acid are known to be highly reactive and unstable, necessitating their in-situ preparation. google.com In contrast, medium-chain aliphatic peroxy acids have been shown to be more robust. ijpsr.com

The thermal stability of peroxy acids is an important parameter. The decomposition of peracetic acid has been studied over a range of temperatures, with the primary decomposition pathways leading to the formation of various products including CO₂, acetic acid, and methane. researchgate.net

The table below presents a comparative overview of selected properties of this compound and some of its analogues.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | CH₂O₄ | 78.02 | Unstable parent compound. Current time information in Bangalore, IN. |

| Peroxyformic acid | CH₂O₃ | 62.03 | Powerful but unstable oxidizing agent. google.com |

| Peroxyacetic acid | C₂H₄O₃ | 76.05 | Commonly used disinfectant and oxidizing agent. epo.org |

| O-p-nitrophenyl monoperoxycarbonic acid | C₇H₅NO₆ | 215.12 | Highly reactive O-aryl peroxycarbonate. psu.edu |

| Monoperoxy carbonic acid methyl ester | C₂H₄O₄ | 92.05 | Active oxidant generated from DMC and H₂O₂. rsc.org |

Future Directions and Research Challenges in Carbonoperoxoic Acid Chemistry

Development of More Stable and Efficient Synthetic Routes

A primary obstacle in the study and application of carbonoperoxoic acid is its transient nature. geeksforgeeks.orgextramarks.com Current laboratory syntheses, such as the nucleophilic acylation of carbonochloridic acid or bromocarboxylic acid with hydrogen peroxide, are established but yield an unstable product that readily decomposes. geeksforgeeks.orgextramarks.com The development of synthetic routes that either enhance the stability of the resulting compound or allow for its efficient use in a stabilized form is a paramount research goal.

Challenges in this area involve:

Stabilization Strategies: Investigating methods to stabilize the this compound molecule, perhaps through the formation of more stable salts or adducts. While sodium percarbonate is an adduct of sodium carbonate and hydrogen peroxide, not a true salt of this compound, its stability provides a conceptual model. ataman-chemicals.combenchchem.com

Novel Precursors and Catalysts: Exploring alternative precursors and catalytic systems that can generate the acid under milder conditions, potentially increasing yield and purity while minimizing decomposition. For instance, methods used for other peroxycarboxylic acids, like employing polyphosphoric acid catalysts, could be adapted. google.com

Controlled Synthesis: Designing processes that allow for the controlled, predictable generation of this compound. This could involve flow chemistry systems where the unstable acid is generated and immediately used in a subsequent reaction step, avoiding issues of long-term storage and decomposition.

Comprehensive Elucidation of Complex Reaction Networks

Understanding the intricate reaction pathways of this compound is fundamental to controlling its reactivity. The compound is known to decompose into carbon dioxide and water and participate in various reactions, including those with hydroxylamine. geeksforgeeks.orgextramarks.com However, a detailed map of its reaction networks is still incomplete.

Key research challenges include:

Decomposition Mechanisms: While the final decomposition products are known, the intermediate steps, especially the formation and role of radical species, require further investigation. geeksforgeeks.orgextramarks.com Theoretical studies have identified several potential radical structures derived from this compound by the removal of a hydrogen atom, which are crucial in understanding its behavior in different chemical environments like the atmosphere. aip.org

Oxidation Mechanisms: this compound's anion, peroxymonocarbonate (HCO₄⁻), is a potent oxidizing agent. Mechanistic studies on the oxidation of sulfides by peroxymonocarbonate have revealed a labile pre-equilibrium reaction between bicarbonate and hydrogen peroxide. mdma.ch Further research is needed to understand its oxidation reactions with a wider range of organic and inorganic substrates.

Catalytic Cycles: The interaction of this compound with metal catalysts is a promising but complex area. It is known to act as an oxygen donor in certain catalytic systems, and isotopic labeling studies have confirmed the insertion of CO₂ into metal-peroxo intermediates. benchchem.com A deeper understanding of these catalytic cycles could lead to novel synthetic applications.

Advancements in In Situ Generation and Handling Methodologies

Given the instability of pure this compound, in situ generation—producing the compound within the reaction mixture where it will be used—is a highly practical approach. geeksforgeeks.orgmdma.ch Advancements in these methodologies are critical for both laboratory research and industrial applications.

Future research will likely focus on:

Bicarbonate-Activated Peroxide (BAP) Systems: The reaction between bicarbonate and hydrogen peroxide to form peroxymonocarbonate in situ is a key methodology. mdma.ch Optimizing this system by adjusting solvents, pH, and the source of bicarbonate can enhance its efficiency for various applications, such as organic synthesis and decontamination. mdma.ch

Solid Hydrogen Peroxide Carriers: Using stable, solid compounds that release hydrogen peroxide when dissolved, such as sodium percarbonate, offers a safer and more convenient way to handle the reagents needed for in situ generation. ataman-chemicals.com This approach provides a convenient source of anhydrous H₂O₂ for generating peroxy acids directly in the reaction medium. ataman-chemicals.com

Safe Handling Protocols: Developing robust safety and handling protocols is essential. This includes exploring the use of inert atmospheres to prevent degradation, particularly when used in sensitive applications like organometallic catalysis. benchchem.com The strategy of generating the acid at its point of use is also a crucial safety measure to avoid the risks associated with transporting the unstable compound. google.com

Predictive Modeling for Novel Reactivity and Applications

Computational chemistry and predictive modeling are powerful tools for navigating the challenges of this compound chemistry. These methods allow researchers to predict properties, model reaction mechanisms, and screen for potential applications without the need for extensive, and potentially hazardous, experimentation.

Significant research challenges and opportunities in this domain include:

Screening for Biological Activity: A notable success of predictive modeling has been the identification of this compound as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro). aimspress.comaimspress.com Multiple in silico studies, employing virtual screening and molecular dynamics simulations, have highlighted its potential, predicting favorable binding energies and interactions with key catalytic residues of the enzyme. aimspress.comresearchgate.netresearchgate.net

Developing Accurate Thermochemical Data: The creation of comprehensive databases of theoretical data, including geometric, spectroscopic, and thermochemical properties for this compound and its related species, is vital. aip.orgaip.org This information serves as a foundation for building more accurate kinetic and mechanistic models.

Predicting Reactivity: Further development of quantum chemical models is needed to accurately predict the reaction pathways of this compound with various substrates. This would enable the rational design of new synthetic applications and provide deeper insight into its role in complex chemical systems.

| Property | Predicted Value | Source |

|---|---|---|

| Binding Score (kcal/mol) | -4.4 | aimspress.comcam.ac.uk |

| Binding Energy (MMPBSA) (kcal/mol) | -12.73 | aimspress.comresearchgate.net |

| Molecular Weight (g/mol) | 78.02 | aimspress.comnih.gov |

| Log P | 0.154 | aimspress.com |

| Hydrogen Bond Acceptors | 4 | geeksforgeeks.orgaimspress.com |

| Hydrogen Bond Donors | 2 | geeksforgeeks.orgaimspress.com |

Integration into Emerging Sustainable Chemical Technologies

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are central to modern chemical research. scienceopen.com this compound and its related compounds possess several characteristics that make them attractive for sustainable technologies.

Future research in this area will explore:

Environmentally Benign Bleaching and Oxidation: Precursors like sodium percarbonate are considered environmentally safe bleaching agents because they decompose into benign products: oxygen, water, and sodium carbonate. ataman-chemicals.comnih.gov The bicarbonate-activated peroxide (BAP) system is likewise a simple, inexpensive, and relatively nontoxic alternative to more hazardous oxidants. mdma.ch Expanding the use of these systems as green oxidation technologies is a key goal.

Environmental Remediation: The ability of this compound precursors to release oxygen and hydrogen peroxide makes them suitable for environmental applications such as wastewater treatment and the remediation of contaminated soil. benchchem.com Research into optimizing their formulation and delivery for specific environmental challenges is ongoing.

Renewable Feedstocks: While current syntheses often rely on conventional chemical precursors, future research could explore pathways to generate this compound or its activating components from renewable feedstocks, further enhancing its sustainability profile. The development of carbonic acid esters from renewable, biodegradable materials highlights the potential of related chemistries in this area. bozzetto-group.com

Q & A

Q. How can researchers experimentally confirm the molecular structure of carbonoperoxoic acid (CH₂O₄)?

Methodological Answer: this compound’s structure can be validated using a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy : Detect characteristic O–O (peroxide) stretching vibrations (~800–900 cm⁻¹) and C=O (carbonyl) stretches (~1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular mass (78.023 g/mol) via high-resolution MS and fragmentation patterns to distinguish it from isomers like peroxymonocarbonate .

- X-ray Crystallography : If stable crystals are obtained, this provides definitive bond lengths and angles .

Note : Due to its instability, rapid data collection under low-temperature conditions is critical.

Q. What experimental protocols are recommended for synthesizing this compound in a lab setting?

Methodological Answer: Synthesis typically involves:

- Low-Temperature Reactions : Reacting peroxymonocarbonate salts (e.g., Na₂CO₄) with dilute sulfuric acid under controlled, sub-ambient temperatures (−20°C) to minimize decomposition .

- In Situ Generation : Use flow chemistry to stabilize intermediates, as batch methods often lead to rapid degradation into CO₂ and H₂O₂ .

- Purity Verification : Monitor via titrimetric analysis (e.g., permanganate titration for residual H₂O₂) .

Advanced Research Questions

Q. How can computational models resolve contradictions between theoretical and experimental thermochemical data for this compound?

Methodological Answer: Discrepancies in ΔfH (formation enthalpy) or stability predictions arise from:

- Basis Set Limitations : Use coupled-cluster (CCSD(T)) or multireference methods (CASSCF) to account for electron correlation in peroxide bonds .

- Solvent Effects : Compare gas-phase calculations (e.g., G4MP2) with experimental data in aqueous or organic solvents using implicit solvation models (COSMO-RS) .

- Validation : Cross-check against high-precision experimental data, such as photoionization mass spectrometry for gas-phase stability .

Q. What strategies mitigate decomposition pathways during spectroscopic characterization of this compound?

Methodological Answer:

- Cryogenic Trapping : Use matrix isolation (argon or nitrogen matrices at 10–20 K) to stabilize the compound during IR/Raman analysis .

- Isotopic Labeling : Substitute ¹⁸O in the peroxide group to track degradation products via isotopic shifts in mass spectra .

- Time-Resolved Spectroscopy : Employ ultrafast techniques (e.g., femtosecond UV-Vis) to capture transient intermediates .

Q. How should researchers address conflicting reports on the acid’s stability in aqueous versus nonpolar solvents?

Methodological Answer:

- Controlled Kinetic Studies : Use stopped-flow UV-Vis to measure decomposition rates under varying pH, temperature, and solvent polarity .

- Radical Scavengers : Add tert-butanol or TEMPO to suppress radical-mediated degradation pathways in polar solvents .

- Comparative DFT Studies : Model solvent interactions using explicit solvent molecules (e.g., H₂O clusters) to identify stabilization mechanisms .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Decomposition Mitigation : Store at −80°C in inert, light-blocking containers to minimize explosive peroxide accumulation .

- Personal Protective Equipment (PPE) : Use blast shields, face protection, and flame-resistant gloves during synthesis .

- Waste Management : Neutralize waste with MnO₂ to catalytically decompose residual peroxides before disposal .

Q. How can researchers optimize computational workflows for studying this compound’s reaction mechanisms?

Methodological Answer:

- Reaction Path Sampling : Apply nudged elastic band (NEB) or metadynamics to map peroxide bond cleavage pathways .

- Machine Learning : Train models on existing thermochemical datasets to predict novel reaction conditions or intermediates .

- Collaborative Data Sharing : Use platforms like Zenodo to share computational input files and validation datasets, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.